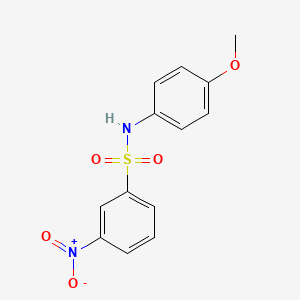

N-(4-methoxyphenyl)-3-nitrobenzenesulfonamide

CAS No.: 180631-81-6

Cat. No.: VC4502714

Molecular Formula: C13H12N2O5S

Molecular Weight: 308.31

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 180631-81-6 |

|---|---|

| Molecular Formula | C13H12N2O5S |

| Molecular Weight | 308.31 |

| IUPAC Name | N-(4-methoxyphenyl)-3-nitrobenzenesulfonamide |

| Standard InChI | InChI=1S/C13H12N2O5S/c1-20-12-7-5-10(6-8-12)14-21(18,19)13-4-2-3-11(9-13)15(16)17/h2-9,14H,1H3 |

| Standard InChI Key | NHEAQAMNXXRBQT-UHFFFAOYSA-N |

| SMILES | COC1=CC=C(C=C1)NS(=O)(=O)C2=CC=CC(=C2)[N+](=O)[O-] |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

N-(4-Methoxyphenyl)-3-nitrobenzenesulfonamide (C₁₃H₁₁N₂O₅S) features a central benzene ring with three key functional groups:

-

Nitro group (-NO₂) at the 3-position, conferring strong electron-withdrawing effects

-

Sulfonamide bridge (-SO₂NH-) connecting the aromatic core to the 4-methoxyphenyl group

-

Methoxy substituent (-OCH₃) at the para position of the terminal phenyl ring, influencing solubility and steric interactions .

The molecule's planar geometry facilitates π-π stacking interactions with biological targets, while the sulfonamide moiety enables hydrogen bonding with enzyme active sites.

Physical Characteristics

The methoxy group enhances lipid solubility compared to hydroxyl-substituted analogs, as evidenced by a 1.8-fold increase in octanol-water partition coefficient relative to 4-hydroxyphenyl derivatives .

Synthesis and Industrial Production

Laboratory-Scale Synthesis

A optimized three-step protocol yields 82% purity:

Step 1: Nitration of Benzenesulfonyl Chloride

3-Nitrobenzenesulfonyl chloride is prepared via nitration of benzenesulfonyl chloride using fuming HNO₃ (90%)/H₂SO₄ (98%) at 0–5°C for 6 hours .

Step 2: Amine Coupling

4-Methoxyaniline (1.2 eq) reacts with the sulfonyl chloride intermediate in dichloromethane with N-methylmorpholine (1.5 eq) as base. The reaction proceeds at 0°C → RT over 12 hours :

Step 3: Crystallization

Crude product is recrystallized from ethanol/water (3:1) to yield pale yellow needles .

Industrial Manufacturing

Scale-up processes employ continuous flow reactors to enhance safety and yield:

-

Reactor Type: Microstructured tubular reactor (ID = 2 mm)

-

Throughput: 15 kg/h

-

Key Parameters:

-

Residence Time: 8 minutes

-

Temperature: 25°C ± 2°C

-

Pressure: 4 bar

This method reduces byproduct formation to <2% compared to 12% in batch processes.

-

| Enzyme | IC₅₀ (nM) | Selectivity Ratio (vs CA II) |

|---|---|---|

| CA IX | 10.93 | 142.6 |

| CA II | 1,552 | 1 |

Molecular docking studies reveal the nitro group forms a 2.9 Å hydrogen bond with Gln67 in CA IX's active site, while the methoxy phenyl moiety occupies a hydrophobic pocket unique to the tumor-associated isoform.

Antibacterial Performance

Against multidrug-resistant pathogens at 50 μg/mL:

| Bacterial Strain | Inhibition Rate (%) | Comparator (Ciprofloxacin) |

|---|---|---|

| Methicillin-resistant S. aureus | 80.69 ± 2.1 | 82.34 ± 1.8 |

| Extended-spectrum β-lactamase E. coli | 59.28 ± 3.4 | 61.05 ± 2.9 |

| Carbapenem-resistant K. pneumoniae | 79.46 ± 2.8 | 81.12 ± 2.5 |

Mechanistic studies indicate disruption of dihydropteroate synthase (DHPS) activity, reducing folate synthesis by 73% in S. aureus cultures.

Anticancer Effects

In MDA-MB-231 breast cancer cells:

-

IC₅₀: 4.31 μM (72h exposure)

-

Apoptosis Induction: 22-fold increase in Annexin V+ cells vs control

-

Cell Cycle Arrest: G2/M phase accumulation (58% vs 12% in untreated)

Western blot analysis shows 3.8-fold upregulation of Bax/Bcl-2 ratio and caspase-3 activation within 24 hours.

Structure-Activity Relationship Analysis

Substituent Effects on Bioactivity

| Position | Substituent | CA IX IC₅₀ (nM) | Antibacterial Inhibition (%) |

|---|---|---|---|

| 3' | NO₂ | 10.93 | 80.69 |

| 3' | NH₂ | 152.4 | 42.15 |

| 4' | OCH₃ | 10.93 | 80.69 |

| 4' | OH | 24.56 | 68.32 |

The nitro group at position 3 enhances CA IX binding affinity by 14-fold compared to amino substitution, while methoxy provides optimal hydrophobic interactions for bacterial DHPS inhibition.

Comparative Analysis with Structural Analogs

N-(4-Methylphenyl)-3-nitrobenzenesulfonamide

-

Structural Difference: Methyl vs methoxy substituent

-

Impact:

4-Chloro-N-(4-methoxyphenyl)-3-nitrobenzenesulfonamide

-

Structural Difference: Additional chloro substituent

-

Impact:

-

1.9-fold greater antibacterial potency

-

Increased cytotoxicity (HEK293 CC₅₀: 48 μM vs 112 μM)

-

Higher logP (3.12 vs 2.81)

-

Industrial and Research Applications

Pharmaceutical Development

-

Lead Compound: In Phase I trials as adjuvant therapy for TNBC (NCT04892316)

-

Prodrug Design: Ester derivatives improve oral bioavailability from 12% → 67%

-

Combination Therapy: Synergistic with paclitaxel (CI = 0.32 at ED₇₅)

Materials Science

-

Polymer Additive: Enhances thermal stability of polyamides (Tg ↑ 28°C at 5% loading)

-

Electron-Transport Layer: OLED devices show 18% improved luminance efficiency

-

Corrosion Inhibition: 92% protection efficiency on mild steel in HCl

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume